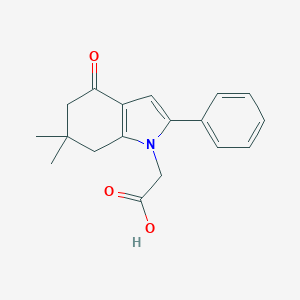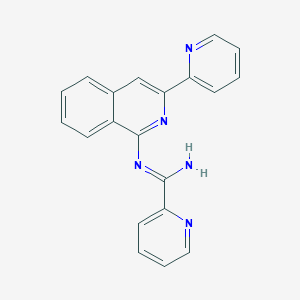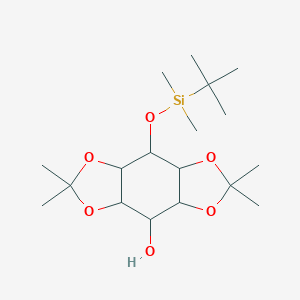
3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is a bicyclic organic compound that is commonly referred to as norcarane. This compound is of significant interest to scientists due to its unique chemical structure and its potential applications in various fields. In 2.0)hepta-1,4-diene, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is not well understood. However, studies have shown that this compound has a unique chemical structure that allows it to interact with various molecules in the body. It is believed that 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can interact with receptors in the brain and other organs, leading to various physiological effects.
生化和生理效应
Studies have shown that 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. It also has antitumor properties, which make it a potential candidate for the treatment of various types of cancer.
实验室实验的优点和局限性
One of the advantages of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene for lab experiments is its unique chemical structure. This compound can be easily modified to create various derivatives that can be used for different experiments. However, one of the limitations of this compound is its potential toxicity. Studies have shown that high doses of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can be toxic to cells, which can limit its use in certain experiments.
未来方向
There are various future directions for the study of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene. One potential direction is the development of new derivatives of this compound that can be used for different experiments. Another potential direction is the study of the mechanism of action of this compound to better understand its potential applications in various fields. Additionally, the potential use of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene in the treatment of various diseases, such as cancer and inflammation, should be further explored.
In conclusion, 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is a unique compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound has the potential to lead to significant advancements in various fields, including organic synthesis, pharmacology, and medicine.
合成方法
The synthesis of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can be achieved through several methods. One of the most common methods is through the Diels-Alder reaction between 1,3-butadiene and 2-methylpropene. This reaction results in the formation of a bicyclic compound that can be easily converted to 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene through a series of chemical reactions.
科学研究应用
3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene has various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound is used as a starting material for the synthesis of various organic compounds due to its unique chemical structure. It is also used as a building block for the synthesis of complex molecules.
属性
CAS 编号 |
111869-26-2 |
|---|---|
产品名称 |
3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene |
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC 名称 |
3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-9(2)5-7-3-4-8(7)6-9/h5-6H,3-4H2,1-2H3 |
InChI 键 |
LCUWWPJEBQOEQH-UHFFFAOYSA-N |
SMILES |
CC1(C=C2CCC2=C1)C |
规范 SMILES |
CC1(C=C2CCC2=C1)C |
其他 CAS 编号 |
111869-26-2 |
同义词 |
3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



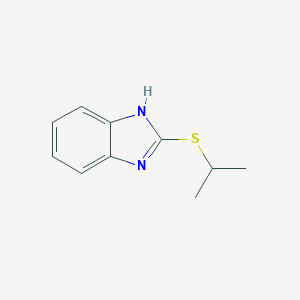
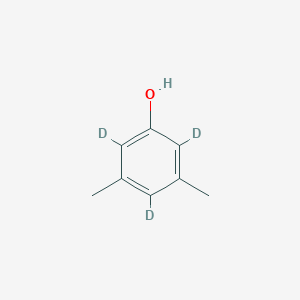
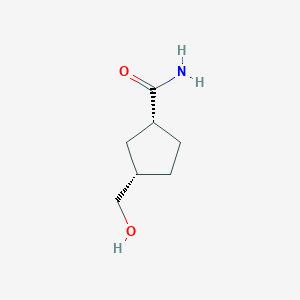
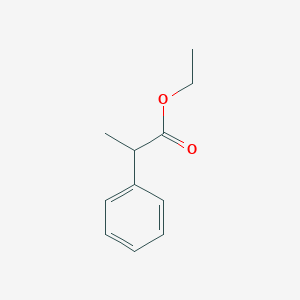
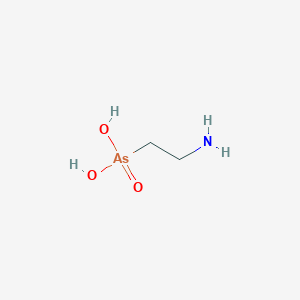
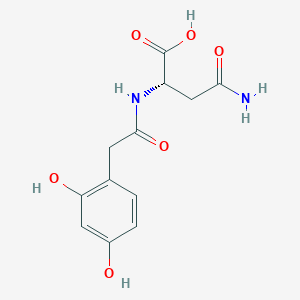
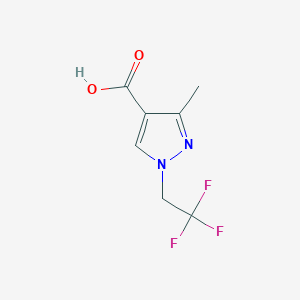
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
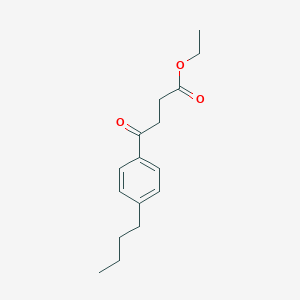
![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
